molecular formula C8H6O3 B13201914 Methyl 3-(furan-2-YL)prop-2-ynoate CAS No. 4650-73-1

Methyl 3-(furan-2-YL)prop-2-ynoate

Cat. No.: B13201914
CAS No.: 4650-73-1
M. Wt: 150.13 g/mol
InChI Key: FNIXYSPTBWDLMB-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-yl)prop-2-ynoate is a furan-based alkyne ester with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol. Its structure features a propynoate group esterified with a methanol unit and connected to a furan ring, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures . This compound is part of a class of biomass-derived chemicals that are considered platform molecules for synthesizing fine chemicals, pharmaceuticals, and polymers . Researchers can utilize its alkyne moiety in cycloaddition reactions or use the electron-deficient double bond in reactions with arenes under superacidic conditions, a transformation related to hydroarylation processes studied in similar furan systems . These reactions are pivotal for developing novel compounds with potential biological activity. Furan derivatives are of significant interest in medicinal chemistry, as they are key structural components in several drugs, including antiviral agents like Remdesivir and Molnupiravir . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

4650-73-1

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

methyl 3-(furan-2-yl)prop-2-ynoate

InChI

InChI=1S/C8H6O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,1H3

InChI Key

FNIXYSPTBWDLMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=CO1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

This approach ensures the retention of the furan ring and the installation of the alkynyl ester functionality.

Synthesis of 3-(Furan-2-yl)propenoic Acid and Its Methyl Ester

According to a study on the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, the starting material furfural (furan-2-carbaldehyde) undergoes condensation with malonic acid under Knoevenagel condensation conditions to yield 3-(furan-2-yl)propenoic acid (compound 1a). This acid is then esterified using standard esterification protocols (e.g., acid-catalyzed reaction with methanol) to produce the corresponding methyl ester derivative (compound 1g).

Step Reaction Conditions Yield/Notes
1 Furfural + Malonic acid → 3-(furan-2-yl)propenoic acid Knoevenagel condensation, reflux Isolated as E-isomer
2 3-(furan-2-yl)propenoic acid + Methanol → Methyl 3-(furan-2-yl)propenoate Acid catalysis, reflux High yield, purified by column chromatography

Conversion to this compound

Analytical Data and Characterization

Characterization of this compound includes:

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents Conditions Advantages References
Knoevenagel condensation + esterification Furfural, malonic acid, methanol Acid catalyst (e.g., p-TsOH) Reflux in ethanol/methanol Straightforward, high yield
Alkynylation via propargyl bromide Methyl 3-(furan-2-yl)propenoate Propargyl bromide, K2CO3 DMF, room temp or mild heating Direct alkyne introduction
NHC catalyzed one-pot synthesis (potential) Amino alcohols, substituted esters NHC catalyst, K2CO3, water Room temp, aqueous medium Mild, eco-friendly

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(furan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Methyl 3-(furan-2-yl)prop-2-ynoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the prop-2-ynoate group can undergo nucleophilic addition reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison of Ester Derivatives

Ethyl 3-(Furan-2-yl)prop-2-ynoate
  • Molecular Formula : C₉H₈O₃
  • Molecular Weight : 175.16 g/mol (EI-MS: m/z 175 [M⁺])
  • Key Differences :
    • The ethyl ester group increases hydrophobicity compared to the methyl derivative.
    • Synthesis involves furan-2-carbaldehyde and ethyl propiolate derivatives, yielding a colorless oil .
    • NMR Data :
  • ¹H-NMR (CDCl₃): δ 7.33 (dd, J = 4.9, 7.9 Hz, 1H), 8.66 (dd, J = 1.7, 4.9 Hz, 1H) (furan protons) .
  • ¹³C-NMR (CDCl₃): δ 116.9, 123.1 (furan carbons), 82.3 (triple bond carbons) .
Methyl 3-(4-Fluorophenyl)prop-2-ynoate
  • Molecular Formula : C₁₀H₇FO₂
  • Molecular Weight : 178.15 g/mol
  • Key Differences :
    • Substitution of furan with a 4-fluorophenyl group introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions.
    • Commercial availability (CAS: 42122-44-1) with a purity of 97–99% .
    • Applications: Used as a reference standard in drug impurity profiling .

Comparison of Functional Group Variations

Methyl 3-Amino-3-(5-Methylfuran-2-yl)propanoate
  • Molecular Formula: C₉H₁₁NO₃
  • Key Differences: Propanoate ester (vs. prop-2-ynoate) with an amino group at the β-position, enhancing solubility in polar solvents. Structural analogs (e.g., 3-(furan-2-yl)propanoates) are synthesized via Mannich reactions or Michael additions, yielding oil-like products .
Methyl 3-(Furan-2-yl)-3-oxopropanoate Derivatives
  • Example: Methyl 2-(3-chlorocyclohexyl)-3-(furan-2-yl)-3-oxopropanoate Molecular Formula: C₁₄H₁₅ClO₄ Key Differences:
  • Incorporation of a ketone group (3-oxo) increases electrophilicity, enabling nucleophilic attacks at the α-carbon.
  • Synthesized via FeCl₃-mediated cyclization, yielding solids (e.g., 86% yield for 2i) .

Spectral and Physical Properties

Compound ¹H-NMR (δ, CDCl₃) ¹³C-NMR (δ, CDCl₃) Physical State
Ethyl 3-(furan-2-yl)prop-2-ynoate 7.33 (dd, furan-H), 8.66 (dd, furan-H) 116.9, 123.1 (furan), 82.3 (C≡C) Colorless oil
Methyl 3-(4-fluorophenyl)prop-2-ynoate Not reported Not reported Solid (purity ≥97%)
Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate Not reported Not reported Oil

Biological Activity

Methyl 3-(furan-2-yl)prop-2-ynoate is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C8H8O3C_8H_8O_3. It features a furan ring, which is known for its reactivity, particularly in biological systems. The compound includes a propyne moiety, contributing to its unique properties and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing furan rings, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of furan can suppress the growth of various microorganisms, including bacteria and fungi. For instance:

  • Antifungal Activity : At a concentration of 64 µg/mL, certain derivatives demonstrated good antimicrobial activity against Candida albicans and inhibited Escherichia coli and Staphylococcus aureus growth .
  • Bacterial Inhibition : The compound's structural features suggest potential interactions with microbial targets, leading to bactericidal effects. This is particularly relevant for Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects may involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. These actions are crucial for understanding how this compound can be utilized in developing new antimicrobial agents .

Case Studies

  • Study on Antimicrobial Efficacy : A study investigating various furan derivatives found that this compound exhibited moderate to good activity against MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 μg/mL .
  • Toxicity Assessment : Research on the toxicity profiles of similar compounds indicates that while some furan derivatives can be potent antimicrobials, their safety profiles must be carefully evaluated through assays such as the Local Lymph Node Assay (LLNA) .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Methyl 3-(furan-2-YL)prop-2-enonateContains a double bond instead of a triple bondMay exhibit different reactivity due to unsaturationModerate antibacterial activity
Methyl 3-(furan-2-YL)acrylateSimilar furan structurePrimarily used in polymer synthesisLimited antimicrobial activity
Methyl 3-(furan-2-YL)propanoateLacks the alkyne functionalityGenerally more stable than propyne derivativesMinimal activity

This comparison highlights the uniqueness of methyl 3-(furan-2-ylo)prop-2-ynoate, particularly its alkyne functionality, which enhances its reactivity compared to similar compounds.

Future Directions

Despite promising findings regarding the biological activities of methyl 3-(furan-2-ylo)prop-2-ynoate, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • Broader Biological Screening : Evaluating its effects on different types of microorganisms and potential cytotoxicity against human cells.

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